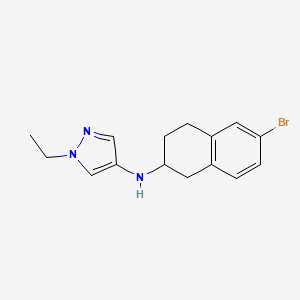![molecular formula C14H21N3O B7560718 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine, commonly known as CPP-115, is a novel drug that has gained significant attention in the field of neuroscience research. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in a range of neurological disorders.
作用機序
CPP-115 works by inhibiting the breakdown of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine in the brain, leading to an increase in this compound levels. This compound acts by binding to specific receptors in the brain, which leads to a reduction in neuronal activity. By increasing this compound levels, CPP-115 enhances the inhibitory effects of this compound, leading to a reduction in neuronal activity and a decrease in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to a reduction in neuronal activity. This reduction in neuronal activity can have a range of effects on the body, including a reduction in seizure activity, anxiety, and drug-seeking behavior. In addition, CPP-115 has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of CPP-115 is its selectivity for 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which allows for a more targeted approach to increasing this compound levels in the brain. In addition, CPP-115 has been shown to be well-tolerated in animal models, making it a promising candidate for further development. However, one limitation of CPP-115 is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective inhibitors of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which may lead to even greater increases in this compound levels in the brain. In addition, further research is needed to determine the optimal dosing and administration of CPP-115 in humans, as well as its potential for use in the treatment of neurological disorders such as epilepsy, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of CPP-115 on the brain and body, particularly in the context of chronic use.
合成法
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminopyrrolidine with 2-methoxypyridine-3-carboxaldehyde to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the desired product.
科学的研究の応用
CPP-115 has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, CPP-115 has been shown to increase 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain, leading to a reduction in seizure activity. In addition, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-18-14-11(3-2-7-15-14)9-16-12-6-8-17(10-12)13-4-5-13/h2-3,7,12-13,16H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTALOWPQACMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)

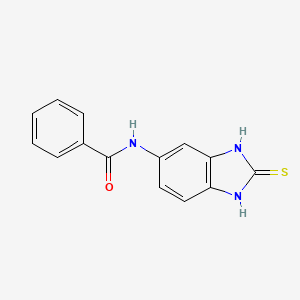

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
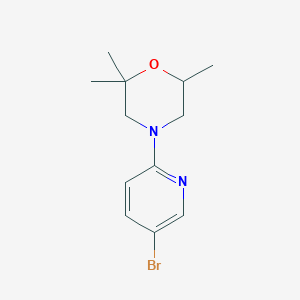
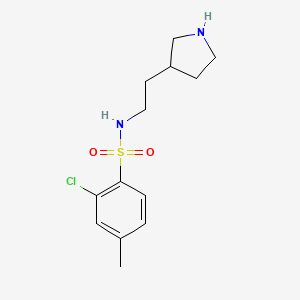
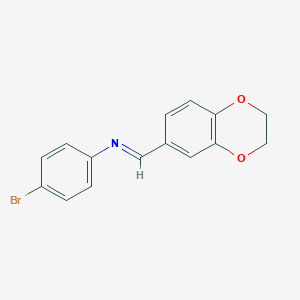
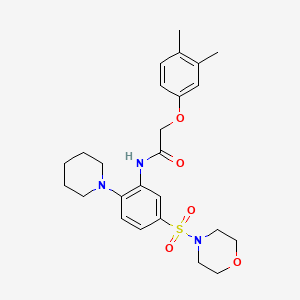
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)
